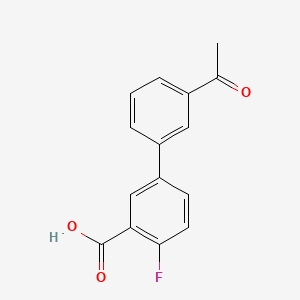

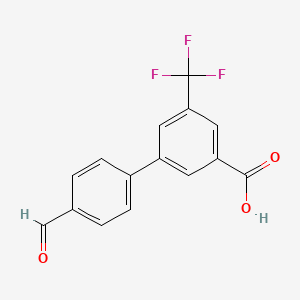

![molecular formula C11H14ClN3O2 B596002 叔丁基 2-氯-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸酯 CAS No. 1211581-47-3](/img/structure/B596002.png)

叔丁基 2-氯-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

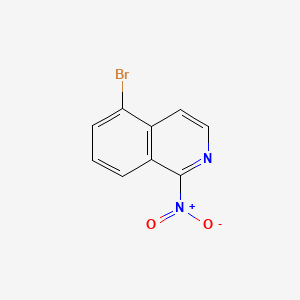

“tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate”, has been described in various research . The synthesis often involves multiple steps and the use of various reagents .Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can be complex and involve multiple steps . The reactions often involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can vary depending on the specific synthesis process and the presence of any additional functional groups .科学研究应用

Multi-Targeted Kinase Inhibitors

This compound serves as a precursor in the synthesis of new derivatives that act as multi-targeted kinase inhibitors (TKIs). These TKIs are designed to inhibit various kinases involved in cancer cell proliferation and survival. For instance, halogenated derivatives of pyrrolo[3,4-d]pyrimidine have shown promise in inducing apoptosis in cancer cells and inhibiting the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Inducers

Derivatives of 6-Boc-2-chloro-5H-pyrrolo[3,4-d]pyrimidine have been investigated for their ability to induce apoptosis in cancer cells. This is crucial for cancer treatment as it involves the programmed death of cancer cells, thereby preventing their growth and spread .

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound is utilized in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives are formed when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, undergo cyclization. Such compounds have a wide range of biological activities and potential therapeutic applications .

Development of Antiproliferative Agents

The pyrido[2,3-d]pyrimidin-5-one derivatives synthesized from tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate have shown antiproliferative properties. This means they can inhibit the growth and proliferation of cancer cells, making them valuable in cancer research .

Anti-Inflammatory Applications

Pyrrolo[3,4-d]pyrimidine analogs have been synthesized and assessed for their anti-inflammatory effects. These compounds could play a significant role in the development of new anti-inflammatory drugs .

Cyclization Reactions in Organic Synthesis

The compound is involved in cyclization reactions that are fundamental in organic synthesis. These reactions are essential for constructing complex molecules with potential biological activities .

Tyrosine Kinase Inhibitor Development

Some derivatives of this compound have been identified as potent tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a key role in the signaling pathways of cancer cells, and inhibiting them is a common strategy in targeted cancer therapy .

Cyclin-Dependent Kinase Inhibitor Development

Derivatives of 6-Boc-2-chloro-5H-pyrrolo[3,4-d]pyrimidine have been explored as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial in the regulation of the cell cycle, and their inhibition can lead to the suppression of cancer cell growth .

作用机制

Target of Action

Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been reported to bind to enzymes like dna gyrase and rna polymerase .

Mode of Action

It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that it might affect the dna replication and rna transcription processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it might inhibit the growth of bacteria by preventing the breakdown of bacterial dna .

Action Environment

It is known that the compound should be stored in a refrigerator, indicating that its stability might be affected by temperature .

未来方向

The future directions for research on “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and related compounds could include the development of new pyrimidines as anti-inflammatory agents . There is also potential for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGOBQAMJNTCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735297 |

Source

|

| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211581-47-3 |

Source

|

| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

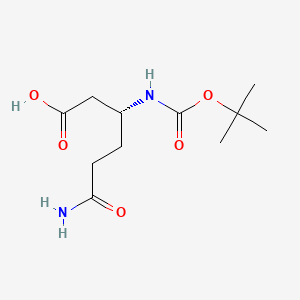

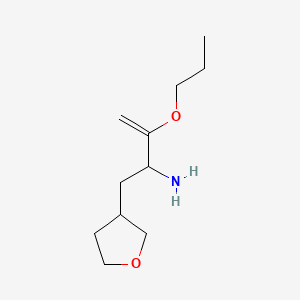

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

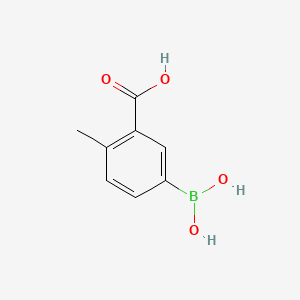

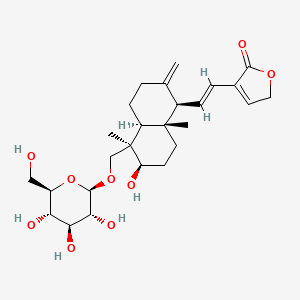

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

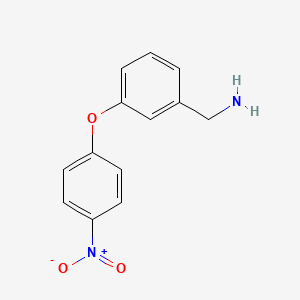

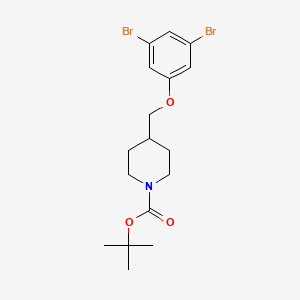

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)